molecular formula C12H22N2O2 B1141565 5-Boc-Octahydropyrrolo[3,4-c]pyridine CAS No. 1257389-94-8

5-Boc-Octahydropyrrolo[3,4-c]pyridine

Cat. No.: B1141565
CAS No.: 1257389-94-8
M. Wt: 226.32 g/mol
InChI Key: LRTPRHCNWAEZBN-NXEZZACHSA-N
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Description

5-Boc-Octahydropyrrolo[3,4-c]pyridine is a chemical compound with the molecular formula C12H22N2O2. It is also known by its IUPAC name, tert-butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate . This compound is a derivative of pyrrolidine and is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Boc-Octahydropyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: TFA in DCM at room temperature.

Major Products Formed

Scientific Research Applications

5-Boc-Octahydropyrrolo[3,4-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 5-Boc-Octahydropyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate
  • tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
  • tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate

Uniqueness

5-Boc-Octahydropyrrolo[3,4-c]pyridine is unique due to its specific structural configuration, which provides distinct reactivity and binding properties compared to other similar compounds. Its Boc protecting group allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

1257389-94-8

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1

InChI Key

LRTPRHCNWAEZBN-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CNC[C@@H]2C1

SMILES

CC(C)(C)OC(=O)N1CCC2CNCC2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNCC2C1

Origin of Product

United States

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